Cas no 3520-64-7 ([3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate)
![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate structure](https://ja.kuujia.com/scimg/cas/3520-64-7x500.png)
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 化学的及び物理的性質
名前と識別子
-
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- SY249886
- SY249887
- p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside
- 2-(Acetoxymethyl)-6-(p-tolyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- p-methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside
- 4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside
- AKOS037649194
- [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate
- 3520-64-7
- BS-17092
- [(2R,3S,4S,5R,6S)-3,4,5-TRIS(ACETYLOXY)-6-(4-METHYLPHENOXY)OXAN-2-YL]METHYL ACETATE
- 4-Methylphenyl tetra-O-acetyl-beta-D-galactopyranoside
- 4-Methylphenyl tetra-O-acetyl-ss-D-galactopyranoside
- MFCD31814463
- AC8159
- SCHEMBL23457442
- 4-Methylphenyltetra-O-acetyl-beta-D-galactopyranoside
-
- MDL: MFCD31814463
- インチ: 1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3
- InChIKey: OBNBHYQEYRONSE-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC(C)=CC=1
計算された属性
- せいみつぶんしりょう: 438.15259702g/mol
- どういたいしつりょう: 438.15259702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): 2.8
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168821-1g |
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 98% | 1g |
¥785.00 | 2024-05-17 | |
Ambeed | A1004956-1g |
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 1g |
$52.0 | 2025-02-24 | |
Aaron | AR01KLII-1g |
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 1g |
$61.00 | 2025-02-11 | |
A2B Chem LLC | BA39518-250mg |
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 250mg |
$21.00 | 2024-04-20 | |
1PlusChem | 1P01KLA6-250mg |
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 250mg |
$26.00 | 2024-05-04 | |
Ambeed | A1004956-5g |
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 5g |
$154.0 | 2025-02-24 | |
Ambeed | A1004956-250mg |
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 250mg |
$26.0 | 2025-02-24 | |
eNovation Chemicals LLC | D685572-25g |
p-Tolyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside |
3520-64-7 | >97% | 25g |
$820 | 2023-09-03 | |
Aaron | AR01KLII-250mg |
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 250mg |
$24.00 | 2025-02-11 | |
Aaron | AR01KLII-5g |
4-Methylphenyltetra-O-acetyl-β-D-galactopyranoside |
3520-64-7 | 99% | 5g |
$173.00 | 2025-02-11 |
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate 関連文献
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetateに関する追加情報
Recent Advances in the Study of 3520-64-7 and [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 3520-64-7 and the specific product [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly in the synthesis of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to these compounds, focusing on their chemical properties, biological activities, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate, which make it a promising candidate for further investigation. The compound's acetylated sugar moiety and the presence of a methylphenoxy group suggest potential interactions with biological targets, such as enzymes or receptors, that are involved in various disease pathways. Preliminary in vitro studies have demonstrated its ability to modulate specific biochemical pathways, although the exact mechanisms remain under investigation.
In the context of 3520-64-7, researchers have explored its role as a precursor or intermediate in the synthesis of more complex molecules. Its chemical stability and reactivity under various conditions have been characterized, providing valuable insights for its use in pharmaceutical manufacturing. Recent publications have also discussed its potential as a scaffold for the development of new drugs, particularly in the areas of oncology and infectious diseases.
One of the key challenges in the study of these compounds is their synthesis and purification. Advanced chromatographic techniques and spectroscopic methods, such as NMR and mass spectrometry, have been employed to ensure the purity and structural integrity of these molecules. These efforts are critical for obtaining reliable data in subsequent biological assays.
Looking ahead, the potential applications of 3520-64-7 and [3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate in drug discovery are vast. Future research directions may include detailed structure-activity relationship (SAR) studies, in vivo efficacy and toxicity assessments, and the exploration of their synergistic effects with other therapeutic agents. The continued investigation of these compounds holds promise for the development of innovative treatments for a range of medical conditions.
3520-64-7 ([3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate) 関連製品
- 946205-71-6(N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methyl-1,2-oxazole-5-carboxamide)
- 2137692-11-4(Morpholine, 3-(trichloromethyl)-)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 1249477-89-1(1-bromo-2-(hexyloxy)cyclohexane)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 183737-58-8(2,2-Dibromo-2-fluoro-1-phenylethanol)
- 2219353-65-6((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid)
- 1743-60-8(β-Estradiol 17-acetate)
- 628330-32-5(methyl 2-(5-hydroxy-2-methoxyphenyl)acetate)
- 62346-12-7(DopaMine 4-O-β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate)




